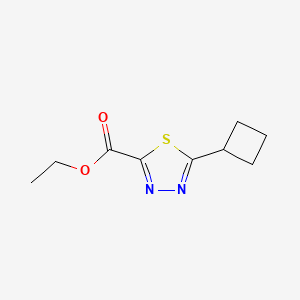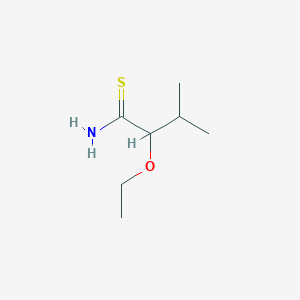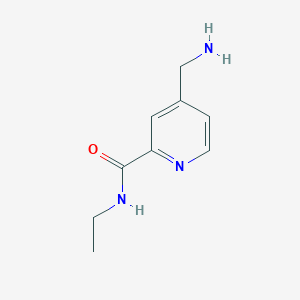
4-(Aminomethyl)-N-ethylpyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-N-ethylpyridine-2-carboxamide is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an aminomethyl group attached to the fourth position of the pyridine ring, an ethyl group attached to the nitrogen atom, and a carboxamide group at the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-N-ethylpyridine-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-(aminomethyl)pyridine with ethyl isocyanate under controlled conditions to form the desired carboxamide. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the carboxamide bond.
Another approach involves the use of 4-(aminomethyl)pyridine and ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-N-ethylpyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The aminomethyl group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the aminomethyl group.
Scientific Research Applications
4-(Aminomethyl)-N-ethylpyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies involving enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-N-ethylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(Aminomethyl)-N-ethylpyridine-2-carboxamide can be compared with other similar compounds, such as:
4-(Aminomethyl)pyridine: Lacks the ethyl and carboxamide groups, making it less versatile in certain applications.
N-Ethylpyridine-2-carboxamide: Lacks the aminomethyl group, which may reduce its reactivity in certain chemical reactions.
4-(Aminomethyl)-N-methylpyridine-2-carboxamide: Similar structure but with a methyl group instead of an ethyl group, which can affect its chemical and biological properties.
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-(aminomethyl)-N-ethylpyridine-2-carboxamide |
InChI |
InChI=1S/C9H13N3O/c1-2-11-9(13)8-5-7(6-10)3-4-12-8/h3-5H,2,6,10H2,1H3,(H,11,13) |
InChI Key |
JEMUVAMIQPZLOR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=NC=CC(=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


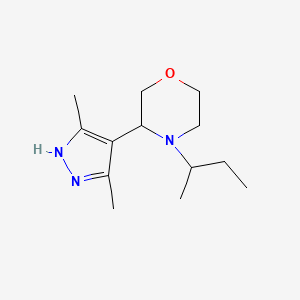

![2-Methyl-1-[4-(propan-2-yl)phenyl]cyclopropan-1-amine](/img/structure/B13221309.png)
![3-[6-Acetyl-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile](/img/structure/B13221315.png)
![Benzyl 6-aminospiro[3.3]hept-2-ylcarbamate](/img/structure/B13221322.png)

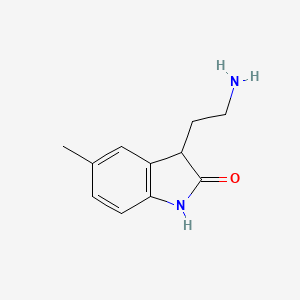

![2-Oxo-4-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B13221349.png)
![1-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-2-one](/img/structure/B13221354.png)
![3-Fluoro-3-[2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13221355.png)
![(2S)-2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]propanoic acid](/img/structure/B13221359.png)
